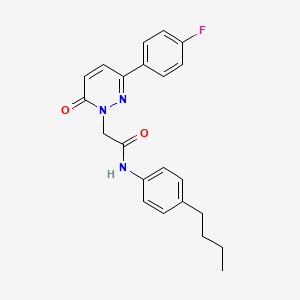

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC16354317

Molecular Formula: C22H22FN3O2

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22FN3O2 |

|---|---|

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | N-(4-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C22H22FN3O2/c1-2-3-4-16-5-11-19(12-6-16)24-21(27)15-26-22(28)14-13-20(25-26)17-7-9-18(23)10-8-17/h5-14H,2-4,15H2,1H3,(H,24,27) |

| Standard InChI Key | AZYFCXKVJKJNPL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Introduction

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various biological processes, particularly in anticoagulation therapy as a Factor XIa inhibitor.

Synthesis

The synthesis of N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis techniques. The process includes reactions that require careful control of temperature, solvents, and catalysts to optimize yield and purity. While specific synthesis pathways are not detailed in the available literature, they generally involve the formation of the pyridazine core followed by the introduction of the phenyl and acetamide groups.

Potential Applications

This compound is primarily researched for its potential therapeutic applications, particularly in the modulation of coagulation pathways. Its role as a Factor XIa inhibitor suggests utility in anticoagulation therapy, which could be beneficial in conditions like thrombosis. Further exploration into its biological activity could lead to new therapeutic agents for diseases where modulation of coagulation pathways is beneficial.

Research Findings and Future Directions

Research on N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is ongoing, with a focus on its pharmacological properties and potential as a drug candidate. Spectral data such as NMR and IR are crucial for confirming its structure and properties. Future studies should aim to elucidate its efficacy and specificity against target enzymes through in vitro and in vivo experiments.

Comparison with Similar Compounds

Other pyridazine derivatives, such as N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, also exhibit potential biological activities. These compounds share similar structural features but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. For instance, N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is being studied as a phosphodiesterase-4 inhibitor, highlighting the versatility of pyridazine derivatives in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume